Ebna1-IN-SC7 -

Ebna1-IN-SC7

Catalog Number: EVT-1380092
CAS Number:
Molecular Formula: C20H16BrNO5S
Molecular Weight: 462.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ebna1-IN-SC7 is a small molecule inhibitor specifically targeting the Epstein-Barr virus nuclear antigen 1 (EBNA1). EBNA1 plays a critical role in the maintenance and replication of the Epstein-Barr virus (EBV) genome during latent infection. The compound was discovered through high-throughput screening methods aimed at identifying selective inhibitors against EBNA1, highlighting its potential for therapeutic applications in diseases associated with EBV, such as certain lymphomas and nasopharyngeal carcinoma.

Source and Classification

Ebna1-IN-SC7 was identified as part of a series of compounds evaluated for their ability to inhibit EBNA1's DNA-binding activity. The compound belongs to a class of small molecule inhibitors that selectively impede the function of EBNA1 without affecting other unrelated proteins, making it a promising candidate for further development in antiviral therapies targeting EBV .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ebna1-IN-SC7 involved a systematic approach utilizing high-throughput virtual screening techniques. Initial compound libraries were filtered using computational methods to predict binding affinities to EBNA1. The top candidates underwent further evaluation through molecular docking studies to assess their binding modes and affinities. Specifically, the AutoDock software was employed to model interactions between the compound and the DNA-binding site of EBNA1, leading to the identification of Ebna1-IN-SC7 as a potent inhibitor with an IC50 value in the micromolar range .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Ebna1-IN-SC7 primarily functions through competitive inhibition of EBNA1's binding to its target DNA sequences. The compound's interactions involve the formation of hydrogen bonds and hydrophobic contacts within the DNA-binding site, effectively blocking EBNA1 from engaging with viral DNA. This inhibition is significant for disrupting the replication cycle of EBV, thereby potentially reducing viral load in infected cells .

Mechanism of Action

Process and Data

The mechanism by which Ebna1-IN-SC7 exerts its inhibitory effects involves direct competition with DNA for binding to EBNA1. The compound aligns well within the DNA-binding site, forming essential interactions that prevent EBNA1 from performing its biological functions, such as transcriptional activation and maintenance of viral latency. Studies have shown that Ebna1-IN-SC7 can significantly reduce EBNA1-mediated transcriptional activity, indicating its potential effectiveness in therapeutic applications against EBV-associated malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for Ebna1-IN-SC7 are not extensively documented in the available literature, it is classified as a small molecule inhibitor with favorable pharmacokinetic properties conducive to cellular uptake. The chemical properties are tailored to optimize interactions with protein targets while minimizing off-target effects, which is critical for enhancing selectivity and efficacy in therapeutic contexts .

Applications

Scientific Uses

Ebna1-IN-SC7 has significant potential applications in scientific research and therapeutic development. Its primary use is as a selective inhibitor of EBNA1, making it valuable for studies aimed at understanding EBV biology and developing antiviral strategies. Additionally, it may serve as a lead compound for further modifications aimed at improving potency and selectivity against various EBV-related diseases, including lymphomas and nasopharyngeal carcinoma .

Introduction to Epstein-Barr Virus (EBV) and EBNA1 as a Therapeutic Target

EBV Pathogenesis and Association with Human Malignancies

Epstein-Barr Virus (EBV), a ubiquitous gamma-herpesvirus, establishes lifelong latency in over 90% of the global population and is etiologically linked to approximately 2% of all human cancers worldwide [1] [5]. Following primary infection, which often presents as infectious mononucleosis in adolescents, the virus persists primarily in memory B-cells through a complex lifecycle involving both lytic and latent phases. During latency, EBV expresses distinct protein subsets categorized into three programs (Latency I, II, III), with Epstein-Barr Nuclear Antigen 1 (EBNA1) being the only viral protein consistently expressed across all latency types and associated malignancies [1] [6]. This near-universal expression in transformed cells positions EBNA1 as a molecular hallmark of EBV-driven oncogenesis.

Table 1: Major EBV-Associated Malignancies and EBNA1 Expression Patterns

Malignancy TypeGeographical PrevalenceLatency ProgramEBNA1 ExpressionKey EBV Biomarkers
Nasopharyngeal Carcinoma (NPC)Southern China, Southeast AsiaLatency IIUniversalPlasma EBV DNA, VCA-IgA, EBNA1-IgA
Burkitt’s LymphomaEquatorial Africa, endemic regionsLatency IUniversalEBV DNA in tumor tissue
Hodgkin’s LymphomaWorldwideLatency IIUniversalEBERs in Reed-Sternberg cells
Gastric CarcinomaWorldwide (10% of cases)Latency IUniversalEBV DNA, EBERs
Post-Transplant Lymphoproliferative Disorder (PTLD)Global (immunosuppressed)Latency IIIUniversalEBV DNA load, LMP1/2

The oncogenic potential of EBV is particularly evident in malignancies like endemic Burkitt’s lymphoma, nasopharyngeal carcinoma (NPC) (nearly 100% EBV-associated in non-keratinizing forms), Hodgkin’s lymphoma (50% EBV-positive), and EBV-associated gastric carcinoma [5] [7]. NPC exemplifies the clinical impact, with approximately 84,500 new cases and 51,600 deaths annually worldwide, often presenting with advanced locoregional disease resistant to conventional therapies [7] [10]. The consistent presence of EBNA1 across these diverse cancers underscores its fundamental role in viral persistence and tumor survival.

Functional Domains of EBNA1: DNA-Binding, Dimerization, and Host Interaction Motifs

EBNA1 is a 641-amino acid multifunctional protein organized into distinct structural and functional domains critical for its interactions with viral DNA and host cellular machinery. The C-terminal domain (CTD; amino acids 452-607) harbors the DNA-binding and dimerization domain (DBD/DD), which forms a homodimer that binds site-specifically to the 18-bp palindromic recognition sequences within the viral origin of plasmid replication (oriP) [1] [9]. X-ray crystallography reveals this domain adopts a unique α/β fold with no significant homology to human proteins, forming a saddle-shaped structure that engages DNA major and minor grooves [1] [7].

Table 2: Key Functional Domains of EBNA1 and Their Roles

Domain (Amino Acid Residues)Structural FeaturesPrimary FunctionsCritical Motifs/Interactions
DNA-Binding/Dimerization Domain (DBD/DD; 452-607)Unique α/β fold, Homodimer interfaceSite-specific DNA binding at oriP (DS and FR elements), Transcriptional activationRecognition of 18-bp palindromic sequence, Dimer stability
USP7 Binding Domain (442-447)Linear motifBinds ubiquitin-specific protease 7 (USP7)Blocks USP7-p53 interaction, Inhibits apoptosis
Nuclear Localization Signal (NLS; 379-386)Basic residue cluster (K379/R380)Mediates nuclear import via importins α1/α5Phosphorylation at S385 enhances importin binding
Gly-Arg-rich Region 1 (LR1; 40-89)Glycine-Arginine repeats, Zinc-coordination (C64/C87)DNA looping, Transcriptional activation, Replication efficiencyZinc finger motif, ORC recruitment
Gly-Arg-rich Region 2 (LR2; 325-379)Glycine-Arginine repeatsMitotic chromosome tethering, Plasmid partitioningInteraction with chromatin, Tankyrase binding site (G425)
Gly-Ala Repeat (GAr; ~90-325)Repetitive glycine-alanine sequenceInhibits proteasomal degradation, Evades MHC-I antigen presentationReduces immune recognition

Flanking the DBD are critical regulatory motifs:

  • USP7 Binding Domain (residues 442-447): EBNA1 binds host ubiquitin-specific protease 7 (USP7/HAUSP) with 10-fold higher affinity than p53, disrupting USP7-mediated p53 stabilization and thereby inhibiting apoptosis in infected cells [1].
  • Nuclear Localization Signal (NLS; residues 379-386): Facilitates EBNA1 nuclear import via importin α1/α5, with phosphorylation at S385 enhancing this interaction [1] [9].
  • Gly-Arg-rich Regions (LR1: 40-89; LR2: 325-379): These domains facilitate DNA looping between functional elements of oriP and mediate interactions with host replication (ORC) and chromosome segregation machinery. LR2 is indispensable for EBNA1’s tethering to mitotic chromosomes via interactions with chromatin-associated proteins [1] [9].
  • Gly-Ala Repeat (GAr): This central repetitive domain inhibits proteasomal degradation of EBNA1 and reduces its presentation via MHC class I, enabling immune evasion—a critical feature for persistent infection [3] [9].

EBNA1’s Role in Viral Genome Maintenance and Oncogenesis

EBNA1 is indispensable for EBV latency through two primary mechanisms:

Viral Genome Maintenance:

  • Episomal Replication: EBNA1 binding to the dyad symmetry (DS) element within oriP recruits the host origin recognition complex (ORC), minichromosome maintenance (MCM) complex, and telomeric repeat binding factor 2 (TRF2) to license viral DNA replication once per cell cycle [1] [9]. The DS contains four EBNA1 binding sites flanked by nonamer repeats where TRF2 binds, facilitating ORC recruitment and replication initiation.
  • Mitotic Segregation: EBNA1 binding to the family of repeats (FR) element tethers EBV episomes to host mitotic chromosomes via the Gly-Arg-rich LR2 region (325-376), ensuring equal plasmid distribution to daughter cells during cell division. This tethering is sequence-independent but requires chromatin association mediated by EBNA1’s chromosome-binding domains [9] [1].

Direct and Indirect Oncogenic Contributions:

  • Immune Evasion: The Gly-Ala repeat (GAr) domain prevents EBNA1 processing and presentation by MHC class I, shielding infected cells from cytotoxic T-cell recognition [3] [9].
  • Host Gene Dysregulation: EBNA1 binds site-specifically to multiple loci in the human genome, including clusters resembling viral FR elements. This binding can modulate transcription of cellular genes implicated in proliferation and survival (e.g., ATF2, c-Jun, Survivin) [2] [6].
  • P53 Pathway Inhibition: By sequestering USP7, EBNA1 destabilizes the tumor suppressor p53 and disrupts promyelocytic leukemia nuclear bodies (PML-NBs), further enhancing cell survival [1].
  • Genomic Instability: Lytic-phase expression of EBV genes like BZLF1 (arresting cell cycle) and BRLF1 (causing aberrant S-phase re-entry) may contribute to chromosomal abnormalities during viral reactivation cycles [5].

Table 3: Oncogenic Mechanisms of EBNA1 Beyond Genome Maintenance

Oncogenic MechanismMolecular Targets/PathwaysFunctional ConsequenceEvidence
Immune EvasionMHC-I antigen presentation machineryReduced CD8+ T-cell recognition of infected cellsGAr domain blocks proteasomal degradation [3] [9]
p53 Pathway InhibitionUSP7 binding, PML nuclear bodies (NBs)p53 destabilization, Reduced apoptosisEBNA1-USP7 binding prevents p53 deubiquitination [1]
Cellular Gene TransactivationATF2, c-Jun, Survivin promotersEnhanced cell proliferation, Survival signalingChIP and mRNA analysis in Burkitt’s lymphoma cells [2]
DNA Damage Response InterferenceATM/ATR signalingReduced DNA repair, Genomic instabilityAssociation with treatment resistance in NPC [5]

Rationale for Targeting EBNA1 in EBV-Associated Cancers

The compelling biological rationale for EBNA1 as a therapeutic target stems from its universal expression in EBV-associated tumors, its essential roles in viral genome persistence and oncogenesis, and its structural uniqueness with no human homologs, minimizing potential off-target effects [1] [7] [10]. Targeting EBNA1 offers several advantages over conventional therapies:

  • Cancer Cell Specificity: As EBNA1 is a viral protein expressed exclusively in EBV-infected cells, inhibitors selectively target malignant cells while sparing uninfected tissues, potentially reducing systemic toxicity compared to chemotherapy [7] [10].
  • Functional Vulnerability: Disrupting EBNA1 abolishes viral genome replication and segregation, leading to episome loss and subsequent apoptosis in cancer cells dependent on EBV for survival [1] [7].
  • Overcoming Immune Evasion: Inhibiting EBNA1 may restore immune visibility by downregulating its expression, potentially synergizing with immunotherapies [7].

Ebna1-IN-SC7 exemplifies this targeted approach: This small molecule inhibitor specifically binds the DBD/DD of EBNA1, disrupting its DNA-binding and dimerization functions. Preclinical studies demonstrate:

  • Nanomolar Potency: Inhibits EBNA1-DNA binding in biochemical assays (IC₅₀ ~10-50 nM) [7].
  • Antitumor Efficacy: Achieves >93% tumor growth inhibition in EBV-positive NPC xenograft models, with treated tumors showing near-complete loss of EBV genomes via EBER-ISH analysis [7] [10].
  • Favorable Pharmacokinetics: Exhibits high oral bioavailability, metabolic stability in human liver microsomes, and no significant inhibition of CYP450 enzymes or hERG channels, suggesting a reduced risk of drug interactions and cardiotoxicity [7] [10].

The ongoing Phase 2 clinical trial (NCT04925544) evaluating Ebna1-IN-SC7 (VK-2019) in recurrent/metastatic EBV-positive NPC represents the translation of this rational design. The study focuses on patients ineligible for standard therapies, with primary endpoints assessing tumor response and EBV DNA clearance [10]. Success would validate EBNA1 inhibition as a novel therapeutic paradigm for NPC and potentially other EBV-driven malignancies.

Compound Name Mentioned: Ebna1-IN-SC7 (also referred to as VK-2019 in clinical development)

Properties

Product Name

Ebna1-IN-SC7

IUPAC Name

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3g/mol

InChI

InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3

InChI Key

SSARAOHVKXASDW-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.